molecular formula C18H27ClN2O2 B12747442 3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride CAS No. 123202-95-9

3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride

Cat. No.: B12747442
CAS No.: 123202-95-9
M. Wt: 338.9 g/mol
InChI Key: TUAFQLVZOLQRPZ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride typically involves multiple steps, including the formation of the azabicyclo structure, introduction of the hydroxy group, and acetamide formation. Common reagents used in these reactions include:

    Azabicyclo formation: Cyclization reactions using amines and alkyl halides.

    Hydroxy group introduction: Hydroxylation reactions using oxidizing agents.

    Acetamide formation: Acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(32

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to receptors: Modulating receptor activity to produce a biological effect.

    Enzyme inhibition: Inhibiting enzyme activity to alter metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide
  • N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide

Uniqueness

The presence of the hydroxy group and the specific azabicyclo structure may confer unique biological activities and chemical properties, distinguishing it from similar compounds.

Properties

CAS No.

123202-95-9

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

2-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C18H26N2O2.ClH/c1-11-6-12(2)18(13(3)7-11)19-17(22)10-20-14-4-5-15(20)9-16(21)8-14;/h6-7,14-16,21H,4-5,8-10H2,1-3H3,(H,19,22);1H

InChI Key

TUAFQLVZOLQRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)O)C.Cl

Origin of Product

United States

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